molecular formula C16H17N3O5S B2513544 Ethyl (4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)carbamate CAS No. 946284-92-0

Ethyl (4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

Cat. No.: B2513544
CAS No.: 946284-92-0
M. Wt: 363.39
InChI Key: GPGLFFQZRSEGQU-UHFFFAOYSA-N
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Description

This compound features a thiazole core substituted at the 2-position with an ethyl carbamate group and at the 4-position with a 2-oxoethylamide moiety linked to a 2,3-dihydrobenzo[b][1,4]dioxin ring.

Properties

IUPAC Name

ethyl N-[4-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5S/c1-2-22-16(21)19-15-18-11(9-25-15)8-14(20)17-10-3-4-12-13(7-10)24-6-5-23-12/h3-4,7,9H,2,5-6,8H2,1H3,(H,17,20)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPGLFFQZRSEGQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NC(=CS1)CC(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl (4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

  • Molecular Formula : C16H18N4O3S
  • Molecular Weight : 350.41 g/mol
  • CAS Number : 951889-31-9

The compound features a thiazole ring and a carbamate moiety, which are known to contribute to biological activity. The presence of the 2,3-dihydrobenzo[b][1,4]dioxin moiety is significant for its interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of compounds containing the 2,3-dihydrobenzo[b][1,4]dioxin structure exhibit notable antimicrobial properties. For instance, studies have shown that similar compounds inhibit the growth of Mycobacterium tuberculosis by targeting DprE1, an essential enzyme for mycobacterial cell wall synthesis . Ethyl carbamate derivatives have also been evaluated for their efficacy against various bacterial strains.

Antitumor Activity

Ethyl carbamate derivatives have been investigated for their antitumor potential. A study highlighted that compounds featuring the thiazole ring demonstrated significant inhibitory activity against cancer cell lines by inducing apoptosis through caspase activation pathways . The structure of this compound suggests it may share similar mechanisms.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the thiazole and carbamate moieties can enhance biological activity. For example:

Modification Effect on Activity
Substituting different groups on the thiazole ringAlters potency against specific targets
Varying the length of alkyl chains in the carbamateInfluences solubility and bioavailability

These findings suggest that careful tuning of the chemical structure can lead to improved pharmacological profiles.

Case Studies

  • DprE1 Inhibition :
    • A series of compounds based on a similar scaffold were synthesized and tested for DprE1 inhibition. The most potent derivatives showed IC50 values in the low micromolar range, indicating strong potential as antimycobacterial agents .
  • Antitumor Efficacy :
    • In vitro studies demonstrated that certain derivatives induced significant cytotoxicity in various cancer cell lines. The mechanism was linked to apoptosis induction via mitochondrial pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with key analogs based on structural features, molecular weight, and functional groups:

Compound Name Structural Features Molecular Weight (g/mol) Key Functional Groups Biological Activity Reference
Ethyl (4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)carbamate (Target) Thiazole, ethyl carbamate, benzodioxin-linked amide ~393.4* Carbamate, amide, benzodioxin Not reported -
Ethyl (4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate Thiazole, ethyl carbamate, 4-fluorobenzyl-linked amide 337.4 Carbamate, amide, fluorobenzyl Not reported
(E)-2-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methylene)hydrazine-1-carbothioamide (II) Benzodioxin, hydrazinecarbothioamide ~265.3* Hydrazinecarbothioamide, benzodioxin Not reported
2-(6,8-Dibromo-2-methylquinazolin-4-yloxy)-acetohydrazide (4) Quinazolinone, hydrazide ~402.1* Hydrazide, quinazolinone, bromine substituents Analgesic activity (tested)

*Estimated based on molecular formula.

Key Observations:

Carbamate-Containing Thiazoles : The target compound and the fluorobenzyl analog () share a thiazole-carbamate scaffold. The ethyl carbamate group may enhance metabolic stability compared to bulkier carbamates in ’s analogs (e.g., compound "l" with hexan-2-ylcarbamate) .

Benzodioxin vs.

Amide Linkages : The target compound’s amide linkage (2-oxoethyl) contrasts with the hydrazinecarbothioamide in ’s compound II. The latter may exhibit different reactivity due to the thioamide group’s sulfur atom, which could influence metal chelation or redox activity .

Q & A

Basic Research Questions

Q. What are the key steps and challenges in synthesizing Ethyl (4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)carbamate?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including coupling the thiazole core with the dihydrobenzo[d][1,4]dioxin moiety and introducing the carbamate group. Key challenges include controlling regioselectivity and minimizing side reactions. Techniques like thin-layer chromatography (TLC) and NMR spectroscopy are critical for monitoring intermediates and confirming structural integrity . Reaction conditions (e.g., solvent polarity, temperature) must be optimized to improve yield, as impurities can skew biological assay results .

Q. How can researchers characterize the purity and stability of this compound under experimental conditions?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is recommended for purity analysis. Stability studies should assess degradation under varying pH, temperature, and light exposure. For example, accelerated stability testing at 40°C/75% relative humidity over 4 weeks can identify decomposition pathways. Mass spectrometry (MS) and differential scanning calorimetry (DSC) help detect impurities and confirm thermal stability .

Q. What preliminary assays are suitable for screening its biological activity?

  • Methodological Answer : Begin with in vitro antimicrobial assays (e.g., broth microdilution for MIC determination against S. aureus and E. coli) and cytotoxicity screening using MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Compare results to structurally related thiazole derivatives (e.g., methyl carbamate analogs) to establish baseline activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across similar compounds?

  • Methodological Answer : Discrepancies often arise from variations in functional groups or stereochemistry. Perform comparative structure-activity relationship (SAR) studies using analogs with systematic substitutions (e.g., replacing the ethyl carbamate with methyl or isopropyl groups). Validate findings via orthogonal assays (e.g., enzymatic inhibition vs. whole-cell assays) and statistical meta-analysis of published data . Reproducibility checks under standardized conditions (e.g., ISO 20776-1 for antimicrobial testing) are critical .

Q. What computational strategies are effective for predicting its mechanism of action?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) against targets like cyclooxygenase-2 (COX-2) or epidermal growth factor receptor (EGFR) can identify potential binding modes. Combine this with molecular dynamics simulations (100 ns trajectories) to assess stability of ligand-protein complexes. Validate predictions using surface plasmon resonance (SPR) to measure binding affinity (KD) .

Q. How can reaction conditions be optimized to scale synthesis without compromising yield?

  • Methodological Answer : Employ design of experiments (DoE) methodologies, such as Box-Behnken or central composite designs, to evaluate interactions between variables (e.g., catalyst loading, solvent ratio). For instance, a 3-factor DoE revealed that supercritical CO₂ enhances selectivity in carbamate formation by reducing side-product formation .

Key Methodological Notes

  • Contradiction Analysis : When conflicting data emerge (e.g., high in vitro activity but low in vivo efficacy), investigate pharmacokinetic parameters (e.g., plasma protein binding via equilibrium dialysis) and metabolite profiling using LC-MS/MS .
  • Target Validation : Use CRISPR-Cas9 knockout models to confirm the role of hypothesized targets (e.g., COX-2) in observed biological effects .

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